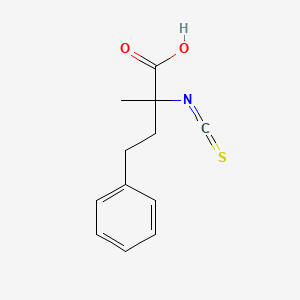
2-Isothiocyanato-2-methyl-4-phenylbutanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Isothiocyanato-2-methyl-4-phenylbutanoic acid is an organic compound that features both an isothiocyanate group and a carboxylic acid group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Isothiocyanato-2-methyl-4-phenylbutanoic acid typically involves the reaction of an appropriate amine with carbon disulfide and a base, followed by the addition of a desulfurating agent. One common method involves the use of primary amines, carbon disulfide, and a base such as triethylamine to form dithiocarbamate intermediates, which are then treated with a desulfurating agent like propane phosphonic acid anhydride to yield the isothiocyanate .
Industrial Production Methods
Industrial production methods for isothiocyanates often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.
Analyse Chemischer Reaktionen
Types of Reactions
2-Isothiocyanato-2-methyl-4-phenylbutanoic acid can undergo various chemical reactions, including:
Substitution Reactions: The isothiocyanate group can react with nucleophiles such as amines to form thioureas.
Oxidation Reactions: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction Reactions: The isothiocyanate group can be reduced to form amines.
Common Reagents and Conditions
Substitution: Reagents like primary or secondary amines under mild conditions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Thioureas.
Oxidation: Carboxylic acid derivatives.
Reduction: Amines.
Wissenschaftliche Forschungsanwendungen
2-Isothiocyanato-2-methyl-4-phenylbutanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive isothiocyanate group.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-Isothiocyanato-2-methyl-4-phenylbutanoic acid involves its reactive isothiocyanate group, which can form covalent bonds with nucleophilic sites in biological molecules. This reactivity allows it to modify proteins and other biomolecules, potentially disrupting their normal function and leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Isothiocyanato-4-phenylbutanoic acid
- 2-Isothiocyanato-2-methylpropane
Uniqueness
2-Isothiocyanato-2-methyl-4-phenylbutanoic acid is unique due to its specific structural features, which include both an isothiocyanate group and a carboxylic acid group on a phenyl-substituted butanoic acid backbone.
Eigenschaften
Molekularformel |
C12H13NO2S |
|---|---|
Molekulargewicht |
235.30 g/mol |
IUPAC-Name |
2-isothiocyanato-2-methyl-4-phenylbutanoic acid |
InChI |
InChI=1S/C12H13NO2S/c1-12(11(14)15,13-9-16)8-7-10-5-3-2-4-6-10/h2-6H,7-8H2,1H3,(H,14,15) |
InChI-Schlüssel |
NPXUWJRMPMOJRO-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CCC1=CC=CC=C1)(C(=O)O)N=C=S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


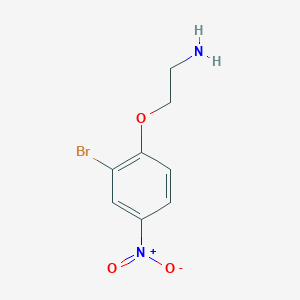

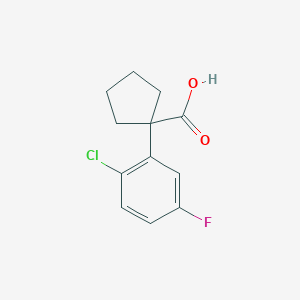
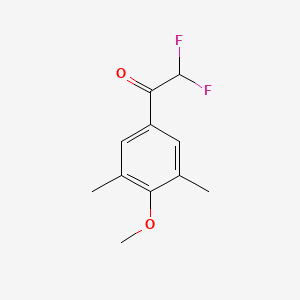
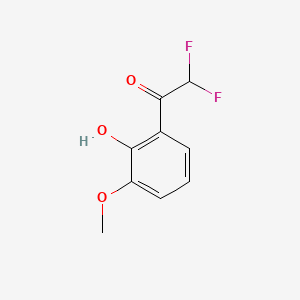
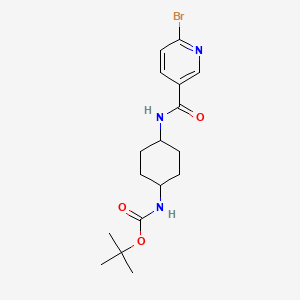
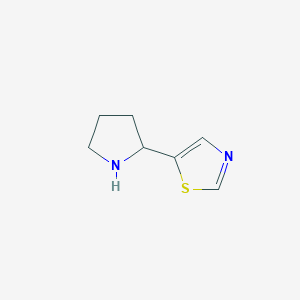
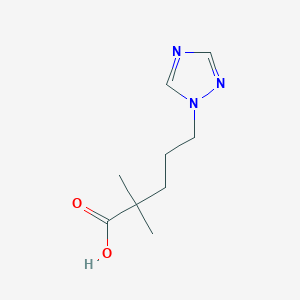
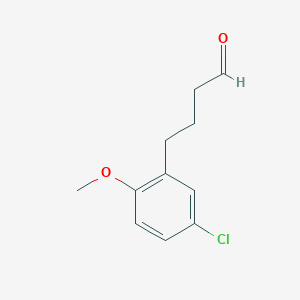

![(1r)-1-(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)ethan-1-ol](/img/structure/B13613210.png)
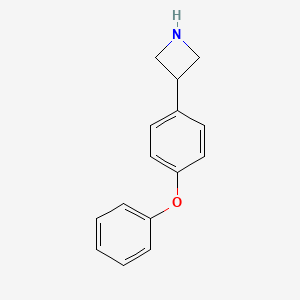
![Imidazo[1,2-a]pyridine-2-sulfonyl chloride](/img/structure/B13613228.png)
![(S)-2-[3,5-Bis(trifluoromethyl)phenyl]oxirane](/img/structure/B13613239.png)
